PHORATE-OXON

Vue d'ensemble

Description

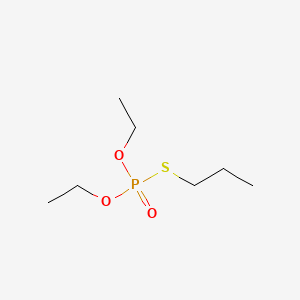

Phorate-oxon is an organophosphorus compound with the chemical formula C7H17O3PS2 and a molecular weight of 244.312 . It is a metabolite of phorate, a systemic organophosphate insecticide. This compound is known for its high toxicity and is primarily used in agricultural settings to control pests on crops such as cotton, corn, and potatoes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phorate-oxon is typically synthesized through the oxidation of phorate. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like toluene or methanol, and the temperature is maintained between 20°C to 30°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale oxidation reactors. The process involves the continuous feeding of phorate and the oxidizing agent into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Phorate-oxon undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form phorate oxon sulfone.

Hydrolysis: In the presence of water, this compound can hydrolyze to form various degradation products.

Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Solvents: Toluene, methanol.

Conditions: Controlled temperature (20°C to 30°C), atmospheric pressure.

Major Products Formed

Phorate oxon sulfone: Formed through further oxidation.

Hydrolysis products: Various degradation products formed through hydrolysis.

Applications De Recherche Scientifique

Phorate-oxon has several scientific research applications, including:

Mécanisme D'action

Phorate-oxon exerts its toxic effects primarily through the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. The compound binds covalently to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the nerves, causing symptoms such as muscle twitching, respiratory distress, and, in severe cases, death .

Comparaison Avec Des Composés Similaires

Phorate-oxon is similar to other organophosphorus compounds such as:

Parathion: Another organophosphate insecticide that also inhibits acetylcholinesterase but is less toxic than this compound.

Malathion: A widely used organophosphate insecticide with a lower toxicity profile compared to this compound.

Chlorpyrifos: An organophosphate insecticide with a similar mechanism of action but different chemical structure.

Uniqueness

This compound is unique due to its high toxicity and its ability to inhibit acetylcholinesterase more effectively than many other organophosphorus compounds. This makes it a potent insecticide but also a significant environmental and health hazard .

Activité Biologique

Phorate-oxon is a potent metabolite of the organophosphate insecticide phorate, known for its significant biological activity, particularly its inhibition of acetylcholinesterase (AChE). This article reviews the biological effects, mechanisms of action, and relevant case studies related to this compound.

This compound exerts its toxic effects primarily through the inhibition of AChE, an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause a range of symptoms associated with cholinergic syndrome, including:

- Headache

- Drowsiness

- Confusion

- Respiratory failure

The mechanism involves the phosphorylation of the serine hydroxyl group within the AChE active site, rendering the enzyme inactive .

Toxicological Effects

Oxidative Stress and DNA Damage

Research indicates that exposure to this compound induces oxidative stress and mitochondrial dysfunction. In human lymphocytes treated with phorate, significant DNA damage was observed. For instance, at a concentration of 1000 µM, there was an 8.03-fold increase in the Olive tail moment (OTM), indicating severe DNA strand breaks. Additionally, a cytokinesis-blocked micronucleus assay revealed a 6.4-fold increase in binucleated micronucleated cells after exposure to 200 µM for 24 hours .

Acute and Chronic Exposure

This compound's acute toxicity is underscored by case studies involving human ingestion. One notable case involved a 70-year-old farmer who died after consuming phorate mixed with water. His long-term occupational exposure to phorate was linked to chronic health issues, including renal damage and neurological symptoms . Chronic exposure studies in animals have shown that prolonged contact with phorate can lead to significant kidney damage and alterations in neurobehavioral functions .

Comparative Toxicity Data

The following table summarizes key toxicity metrics for this compound and its effects across different species:

| Species | LD50 (mg/kg) | Primary Effects |

|---|---|---|

| Male Rat | 0.88 | CNS depression, respiratory failure |

| Guinea Pig | Varies | Cholinergic crisis |

| Human | Varies | Neurological symptoms, oxidative stress |

Case Studies

- Suicide by Ingestion : A 30-year-old woman ingested phorate believing it to be food. She experienced severe cholinergic symptoms but survived after medical intervention .

- Occupational Exposure : A study highlighted that workers exposed to phorate showed significant reductions in AChE activity and increased rates of chromosomal aberrations and DNA damage .

Research Findings

Recent studies have focused on the biotransformation pathways of this compound in various organisms. For instance, research on coho salmon demonstrated that salinity levels influenced the metabolism of phorate into its more toxic oxon forms. Higher salinity conditions enhanced the production of this compound sulfoxide, which exhibited increased AChE inhibitory potency compared to other metabolites .

Propriétés

IUPAC Name |

1-diethoxyphosphorylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRUJVAQCWMXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174028 | |

| Record name | Diethyl S-n-propyl phosphorothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20195-06-6 | |

| Record name | Phosphorothioic acid, O,O-diethyl S-propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20195-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl S-n-propyl phosphorothiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl S-n-propyl phosphorothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The title of the research paper mentions an "active impurity" affecting the study of Diethyl S-n-propyl phosphorothiolate's anticholinesterase ability. What is the significance of this finding?

A1: The presence of an active impurity in a chemical compound intended for research purposes poses a significant challenge. [] This is particularly crucial when investigating biological activity, such as the anticholinesterase ability of Diethyl S-n-propyl phosphorothiolate in this case. [] The impurity, possessing its own biological activity, can interfere with the accurate assessment of the compound's true potency and mechanism of action. [] This interference can lead to erroneous conclusions about the compound's efficacy and safety profile. [] Therefore, identifying and eliminating or characterizing such impurities is paramount for obtaining reliable and meaningful research outcomes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.